molecular formula C12H11N3 B008347 1-Methylbenzo[e]benzimidazol-2-amine CAS No. 102408-30-0

1-Methylbenzo[e]benzimidazol-2-amine

Cat. No. B008347
M. Wt: 197.24 g/mol
InChI Key: MYCFSKWKNMDXFW-UHFFFAOYSA-N
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Description

“1-Methylbenzo[e]benzimidazol-2-amine” is a member of benzimidazoles . It is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Synthesis Analysis

Benzimidazoles are synthesized through various methods. The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction of 1,2-diaminobenzenes with aldehydes or ketones . More recent synthetic methods have been developed for the benzimidazole derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methylbenzo[e]benzimidazol-2-amine” is characterized by a benzene ring fused to an imidazole ring . The IUPAC Standard InChI is InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H, (H3,8,9,10) .


Chemical Reactions Analysis

Benzimidazoles, including “1-Methylbenzo[e]benzimidazol-2-amine”, have been extensively studied for their chemical reactions. They have been used in the preparation of various derivatives and have shown promising application in biological and clinical studies . They are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Future Directions

Benzimidazoles, including “1-Methylbenzo[e]benzimidazol-2-amine”, continue to be a focus of research due to their wide range of pharmacological applications . Future research may focus on the development of novel benzimidazole compounds, their bioavailability, pharmacokinetics, and absorption . Additionally, the synthesis of benzimidazole derivatives and their pharmacological properties are areas of ongoing research .

properties

IUPAC Name

1-methylbenzo[e]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCFSKWKNMDXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145049
Record name 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylbenzo[e]benzimidazol-2-amine

CAS RN

102408-30-0
Record name 1-Methyl-1H-naphth[1,2-d]imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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